molecular formula C20H22N2O4 B1617526 1,4-Bis(1,3-benzodioxol-5-ylmethyl)piperazine CAS No. 55436-41-4

1,4-Bis(1,3-benzodioxol-5-ylmethyl)piperazine

Cat. No. B1617526
CAS RN: 55436-41-4
M. Wt: 354.4 g/mol
InChI Key: YVSQILWSGSVLFA-UHFFFAOYSA-N
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Patent
US07601876B2

Procedure details

To a solution of piperazine (207 mg) in dry DMF (5 ml) under nitrogen was added sodium hydride (80% w/w in oil 250 mg), followed by 3,4-methylenedioxybenzylchloride (0.90 g) and the mixture stirred at room temperature overnight. Aqueous NaOH (50 ml, 1M) was added slowly, then saturated NaCl solution (50 ml) and the product extracted with dichloromethane (2×100 ml). The organic layer was washed with water (2×100 ml), dried and evaporated in vacuo to give a white solid. Column chromatography eluting with increasing proportions of ether in dichloromethane gave pure DC-0009B (0.68 g, 80%) as a white powder.
Quantity
207 mg
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[H-].[Na+].[CH2:9]1[O:19][C:18]2[CH:17]=[CH:16][C:13]([CH2:14]Cl)=[CH:12][C:11]=2[O:10]1.[OH-:20].[Na+]>CN(C=O)C>[CH2:9]1[O:19][C:18]2[CH:17]=[CH:16][C:13]([CH2:14][N:1]3[CH2:6][CH2:5][N:4]([CH2:14][C:13]4[CH:16]=[CH:17][C:18]5[O:20][CH2:9][O:10][C:11]=5[CH:12]=4)[CH2:3][CH2:2]3)=[CH:12][C:11]=2[O:10]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
207 mg
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
250 mg
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
250 mg
Type
reactant
Smiles
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.9 g
Type
reactant
Smiles
C1OC=2C=C(CCl)C=CC2O1
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
saturated NaCl solution (50 ml) and the product extracted with dichloromethane (2×100 ml)
WASH
Type
WASH
Details
The organic layer was washed with water (2×100 ml)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a white solid
WASH
Type
WASH
Details
Column chromatography eluting with increasing proportions of ether in dichloromethane
CUSTOM
Type
CUSTOM
Details
gave pure DC-0009B (0.68 g, 80%) as a white powder

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C1OC=2C=C(CN3CCN(CC3)CC3=CC4=C(C=C3)OCO4)C=CC2O1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.